Phosphorus trioxide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Flame Retardants

One potential research application of phosphorus trioxide lies in the development of novel flame retardants. Phosphorus-based flame retardants act by interfering with the combustion process, preventing the spread of fire. However, existing commercial flame retardants often raise concerns about environmental persistence and potential health risks. Researchers are exploring the use of phosphorus trioxide in the design of more sustainable and safer flame retardants with improved fire-retardant properties. [Source: A review on flame retardants: Classification, mechanism and application, ]

Precursor for Other Phosphorus Compounds

Phosphorus trioxide can serve as a precursor for various phosphorus compounds used in scientific research. These include:

- Phosphoric acid (H3PO4): A key component in many biological processes and widely used in research applications like DNA analysis and buffer solutions. [Source: Phosphoric acid, ]

- Phosphate esters: Used in various research areas, including drug delivery, pesticide development, and studies of enzyme activity. [Source: Phosphate esters, ]

- Phosphonates: Organic molecules containing a carbon-phosphorus bond, used in research fields like catalysis, material science, and medicine. [Source: Phosphonates, ]

It's crucial to remember that the highly toxic nature of phosphorus trioxide necessitates strict safety protocols when handling it in research settings.

Potential Applications in Material Science

Limited research explores the potential application of phosphorus trioxide in material science. Some studies investigate its use as a precursor for the synthesis of novel materials with specific properties, such as:

- Solid electrolytes: These materials are essential components of rechargeable batteries and fuel cells. [Source: Solid electrolytes, ]

- Flame-retardant coatings: These coatings could potentially improve the fire safety of various materials.

Phosphorus trioxide, with the molecular formula P₄O₆, is a colorless, waxy solid that is highly toxic and emits a garlic-like odor. It is structurally related to adamantane and is formally recognized as the anhydride of phosphorous acid (H₃PO₃), although it cannot be obtained through dehydration of the acid. This compound has a melting point of approximately 24°C and is known for its reactivity, particularly with water and halogens .

- Hydrolysis: Reacts with water to form phosphorous acid:

- Reactions with Halogens: It reacts with chlorine or bromine to produce oxo-halides:

- Disproportionation: When heated in a sealed tube, phosphorus trioxide can convert into mixed phosphorus species:

- Reactions with Ozone: At low temperatures, it reacts with ozone to form unstable compounds:

These reactions highlight its role as both a reactant and a product in various chemical processes .

Phosphorus trioxide is synthesized through the combustion of white phosphorus (P₄) in a limited supply of oxygen at lower temperatures. The reaction can be represented as follows:

This method allows for the controlled formation of phosphorus trioxide while minimizing the production of by-products such as red phosphorus suboxide .

Phosphorus trioxide has several applications in various fields:

- Chemical Manufacturing: It serves as an intermediate in the production of phosphorous acid and other phosphorus-containing compounds.

- Ligand Chemistry: Phosphorus trioxide acts as a ligand for transition metals, forming complexes that are useful in coordination chemistry.

- Research: It is utilized in studies involving phosphorus chemistry, particularly in exploring its reactivity and interaction with other compounds .

Research has shown that phosphorus trioxide interacts exothermically with bases and reacts vigorously with water, generating phosphine gas and phosphoric acid under certain conditions. These interactions can lead to hazardous situations if not managed properly. Additionally, it has been noted that phosphorus trioxide can decompose upon heating, producing toxic fumes .

Phosphorus trioxide shares similarities with several other phosphorus oxides. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phosphorus pentoxide | P₄O₁₀ | More oxidized form; used as a dehydrating agent |

| Phosphorus pentachloride | PCl₅ | Halogenated derivative; highly reactive |

| Phosphorus(III) oxide | P₂O₃ | Smaller molecular structure; less toxic |

| Phosphoric acid | H₃PO₄ | More stable; widely used in fertilizers |

Phosphorus trioxide stands out due to its specific structural characteristics and its role as an anhydride of phosphorous acid, which differentiates it from these other compounds .

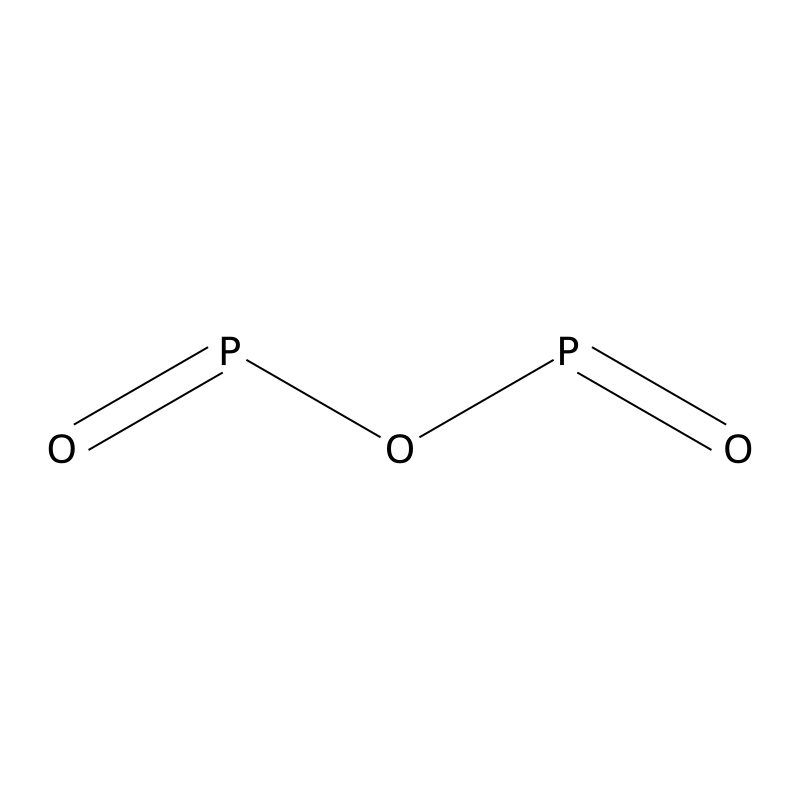

Phosphorus trioxide (P₄O₆) is a colorless solid that adopts an adamantane-like cage structure. This molecule consists of four phosphorus atoms and six oxygen atoms arranged in a highly symmetric formation. The structure has the symmetry of the point group Td with an angle P-O-P of 128.5±1.5° and a P-O distance of 1.67±0.03Å.

At room temperature, phosphorus trioxide appears as white crystalline solid or liquid since its melting point is approximately 24°C. It possesses a characteristic garlic odor and is highly toxic. It serves as the anhydride of phosphorous acid (H₃PO₃), though interestingly, it cannot be obtained by dehydrating the acid.

Physical Properties

The key physical properties of phosphorus trioxide are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | P₄O₆ (empirical: P₂O₃) |

| Appearance | Colorless monoclinic crystals or liquid |

| Density | 2.135 g/cm³ (at 21°C) |

| Melting Point | 23.8°C (74.8°F; 296.9 K) |

| Boiling Point | 173.1°C (343.6°F; 446.2 K) |

| Crystal System | Monoclinic |

| Space Group | P21/m |

| Molecular Weight | 219.89 g/mol (P₄O₆) |

| Solubility | Reacts with water; soluble in benzene, carbon disulfide |

The compound undergoes decomposition when heated above 210°C, disproportionating into red phosphorus and P₂O₄.